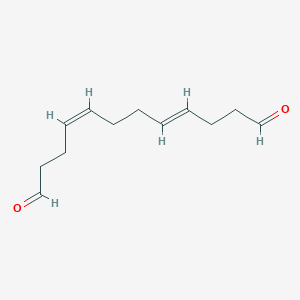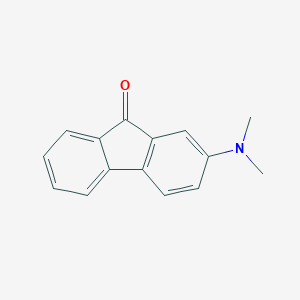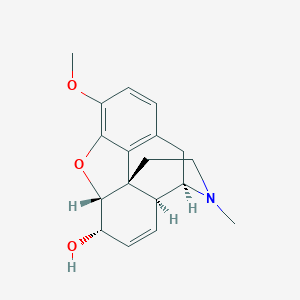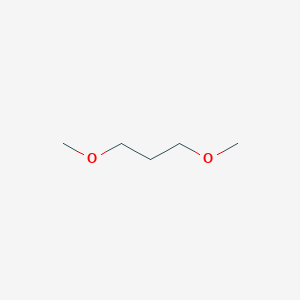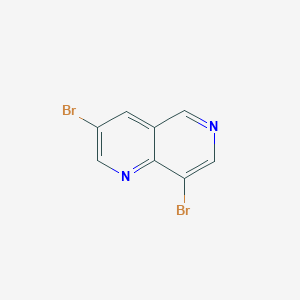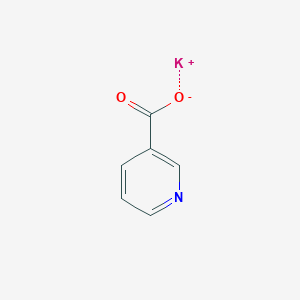
2-(2-氨基苯基)丙醇
概述
描述
2-(2-Aminophenyl)propan-2-ol is a chemical compound that is structurally related to a class of beta-adrenergic blocking agents. These agents are known for their potential in medical applications, particularly in cardiovascular therapy. The compound is characterized by the presence of an amino group attached to a phenyl ring and a propan-2-ol moiety.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols have been synthesized, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety . Additionally, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol has been described, indicating the versatility of the synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction analysis. For example, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, revealing details about the conformation of the amine fragments and the overall molecular arrangement . These studies provide insights into the structural aspects that could influence the biological activity of 2-(2-Aminophenyl)propan-2-ol.
Chemical Reactions Analysis
Although the specific chemical reactions of 2-(2-Aminophenyl)propan-2-ol are not detailed in the provided papers, the related compounds have been tested for various biological activities, suggesting that they undergo interactions with biological receptors . The chemical structure of these compounds allows them to bind to adrenoceptors, which is indicative of their potential reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminophenyl)propan-2-ol can be inferred from the properties of similar compounds. The compounds in this class have shown significant biological activities, such as decreasing blood pressure and possessing antiarrhythmic activity . The crystallographic studies have also revealed the presence of hydrogen-bonded chains and rings, which are important for the stability and solubility of these compounds . These properties are crucial for their function as pharmaceutical agents.
科学研究应用
催化转化:Bernas等人(2015年)在200°C的氩气压力下探索了1-(2-氨基苯基)丙醇的转化,使用了碳、二氧化钛和沸石负载的Ru、Pd、Pt、Rh和Ir催化剂,以及无金属沸石。他们在H-Beta-150和H-Beta-25上实现了高转化率,并在0.3% Ir-H-Beta-150和H-Beta-25上实现了对2-甲基吲哚的高选择性,指出最终产物2-甲基吲哚只在最酸性的催化剂(Bernas et al., 2015)上发生。
急性毒性和细胞毒性评估:Pelizaro等人(2019年)评估了由腰果酚和甘油产生的荧光标记物对各种生物模型的急性毒性和细胞毒性。他们发现合成的化合物,包括2-(2-氨基苯基)丙醇衍生物,表现出低急性毒性,暗示其作为生物柴油质量监测荧光标记物的潜在安全用途(Pelizaro et al., 2019)。
腐蚀抑制:Gao等人(2007年)合成了1,3-二氨基丙醇系列的三级胺,并研究了它们对碳钢腐蚀的抑制性能。他们发现这些化合物作为阳极抑制剂,表现出有希望的抑制效率,通过在金属表面形成保护层来延缓铁的阳极溶解(Gao et al., 2007)。
β-肾上腺素受体阻滞剂:Rzeszotarski等人(1979年)合成了一系列1-[(4-羟基苯乙基)氨基]-3-(芳基氧基)丙醇,并确定了它们对β1-和β2-肾上腺素受体的亲和力,确认某些衍生物具有显著的心脏选择性(Rzeszotarski et al., 1979)。
催化剂上的吸附和分解:Zawadzki等人(2001年)研究了丙醇在碳和碳负载金属催化剂上的吸附和分解,使用原位红外光谱技术。他们的研究提供了丙醇与这些催化剂之间相互作用的见解(Zawadzki et al., 2001)。
转移氢化研究:Samec和Bäckvall(2002年)研究了丙醇在苯中通过钌配合物催化的各种亚胺转化为胺的转移氢化。他们观察到反应中的高效率和选择性(Samec & Bäckvall, 2002)。
合成和生物学性质:Papoyan等人(2011年)合成了新的2-(4-氯苯基)-3-吗啉-4-基-1-(4-烷氧基苯基)丙醇衍生物,表现出抗惊厥和一些外周N-胆碱能活性,但没有抗菌活性(Papoyan et al., 2011)。
生物柴油生产:Modi等人(2006年)使用丙醇作为酰基受体,通过固定化脂肪酶催化从植物油中制备生物柴油,实现了高转化率(Modi et al., 2006)。
安全和危害
The safety data sheet for 2-(2-Aminophenyl)propan-2-ol indicates that it is for R&D use only and not for medicinal or household use . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
2-(2-aminophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXREFASOUJZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291576 | |
| Record name | 2-(2-aminophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)propan-2-ol | |
CAS RN |
15833-00-8 | |
| Record name | 15833-00-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-aminophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

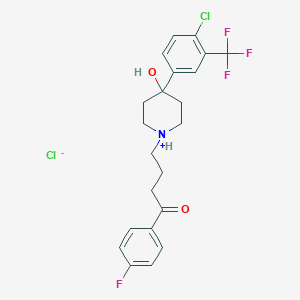
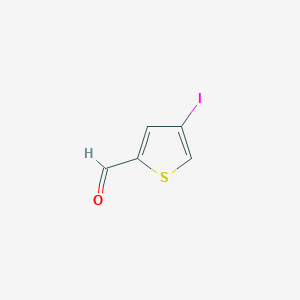

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
